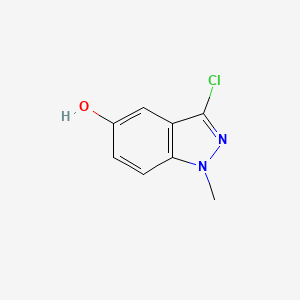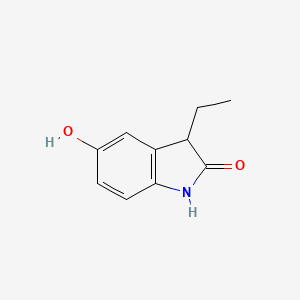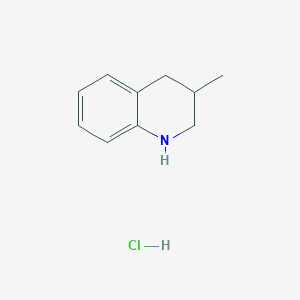![molecular formula C11H21NO B11911727 2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
2-Azaspiro[4.6]undecan-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[46]undecan-4-ylmethanol is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.6]undecan-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrogen atom within the spiro ring can be reduced to form secondary or tertiary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-Azaspiro[4.6]undecan-4-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.6]undecan-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the nitrogen atom within the spiro ring system play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.6]undecan-3-one: Similar spirocyclic structure but lacks the hydroxymethyl group.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms within the spiro ring system.
2-Azetidinone: Smaller ring system with different functional groups.
Uniqueness
2-Azaspiro[4.6]undecan-4-ylmethanol is unique due to its specific combination of a spirocyclic ring system with a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-azaspiro[4.6]undecan-4-ylmethanol |
InChI |
InChI=1S/C11H21NO/c13-8-10-7-12-9-11(10)5-3-1-2-4-6-11/h10,12-13H,1-9H2 |
InChI Key |
MLHNPOGMCJTEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CNCC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)


![2h-Pyrrolo[2,3-g]benzothiazole](/img/structure/B11911689.png)

![3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B11911700.png)



![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)




